An In-depth Technical Guide to 2-(Piperidin-2-yl)pyridine Hydrochloride: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 2-(Piperidin-2-yl)pyridine Hydrochloride: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Piperidin-2-yl)pyridine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and pharmacology. As a derivative of pyridine and piperidine, it serves as a crucial scaffold for the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active molecules, and its ability to interact with key physiological targets makes it a valuable tool for researchers. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and pharmacological applications of 2-(Piperidin-2-yl)pyridine hydrochloride, offering insights for its use in research and drug development.
Chemical Structure and Stereochemistry
2-(Piperidin-2-yl)pyridine hydrochloride possesses a molecular structure characterized by a pyridine ring linked to a piperidine ring at the 2-position. The hydrochloride salt form results from the protonation of one or both of the basic nitrogen atoms, typically the more basic piperidine nitrogen, by hydrochloric acid. This salt formation enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.
The molecule has a chiral center at the C2 position of the piperidine ring, meaning it can exist as two enantiomers: (S)-2-(piperidin-2-yl)pyridine and (R)-2-(piperidin-2-yl)pyridine. The stereochemistry can significantly influence the biological activity and pharmacological profile of the compound.
Molecular Formula: C₁₀H₁₅ClN₂
Molecular Weight: 198.69 g/mol [1]
Synonyms: 2-(2-Pyridyl)piperidine hydrochloride
Caption: Chemical structure of 2-(Piperidin-2-yl)pyridine hydrochloride.
Physicochemical Properties
The physicochemical properties of 2-(Piperidin-2-yl)pyridine hydrochloride are crucial for its handling, formulation, and biological activity. As a hydrochloride salt, it is generally a white to off-white solid with appreciable water solubility.[1]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅ClN₂ | [1] |
| Molecular Weight | 198.69 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in water | [1] |
| Melting Point | Not available | |
| pKa | Not available |
Synthesis of 2-(Piperidin-2-yl)pyridine Hydrochloride
The most common and direct method for the synthesis of 2-(Piperidin-2-yl)pyridine is the catalytic hydrogenation of 2,2'-bipyridine.[2] This process involves the reduction of one of the pyridine rings to a piperidine ring. The resulting free base can then be converted to the hydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation of 2,2'-Bipyridine
This protocol outlines a general procedure for the synthesis of 2-(Piperidin-2-yl)pyridine, which can then be converted to its hydrochloride salt.
Materials:
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2,2'-Bipyridine
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Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C)
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Glacial acetic acid or ethanol
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Hydrogen gas (H₂)
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Sodium bicarbonate (NaHCO₃) or other suitable base
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Hydrochloric acid (HCl) solution (e.g., in diethyl ether or isopropanol)
Procedure:
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,2'-bipyridine in a suitable solvent such as glacial acetic acid or ethanol.
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Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 mol% PtO₂ or Pd/C) to the solution under an inert atmosphere.
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Isolation of Free Base: If an acidic solvent was used, neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(Piperidin-2-yl)pyridine free base.
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Purification: The crude product can be purified by column chromatography on silica gel.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent. The hydrochloride salt will precipitate out of the solution.
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Final Product: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-(Piperidin-2-yl)pyridine hydrochloride.
Caption: General workflow for the synthesis of 2-(Piperidin-2-yl)pyridine hydrochloride.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic signals for both the pyridine and piperidine rings. The proton on the nitrogen of the piperidinium ion will likely be broad and may exchange with solvent protons. The aromatic protons on the pyridine ring will appear in the downfield region, while the aliphatic protons of the piperidine ring will be in the upfield region.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the ten carbon atoms in the molecule. The carbons of the pyridine ring will resonate at lower field compared to the sp³-hybridized carbons of the piperidine ring. The carbon atom attached to the nitrogen in the piperidinium ion will also show a characteristic chemical shift.
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Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-3000 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium salt. Other key absorptions will include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, and C=C and C=N stretching vibrations from the pyridine ring.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the free base (C₁₀H₁₄N₂) upon loss of HCl. Fragmentation patterns can provide further structural information.
Pharmacological Profile and Applications in Drug Development
The 2-(piperidin-2-yl)pyridine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[3]
Nicotinic Acetylcholine Receptor (nAChR) Agonism
2-(Piperidin-2-yl)pyridine and its derivatives are known to act as agonists at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems and are involved in various physiological processes, including cognitive function, learning, memory, and attention. The affinity and selectivity for different nAChR subtypes (e.g., α4β2, α7) can be modulated by structural modifications to the 2-(piperidin-2-yl)pyridine core. This makes it a valuable starting point for the design of novel nAChR modulators for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.
Applications in Drug Discovery
The versatility of the 2-(piperidin-2-yl)pyridine scaffold has led to its incorporation into a wide range of drug candidates targeting various diseases.
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Neurodegenerative Diseases: As nAChR agonists, derivatives of 2-(piperidin-2-yl)pyridine have been investigated for their potential to improve cognitive deficits associated with Alzheimer's and Parkinson's diseases.
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Pain Management: The modulation of nAChRs is also a promising strategy for the development of novel analgesics.
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Antiviral Agents: The 2-(piperidin-2-yl)pyridine moiety has been incorporated into molecules with anti-HIV activity.
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Other Therapeutic Areas: The scaffold has also been explored for its potential in developing treatments for inflammation, cancer, and other conditions.
The ability to readily modify both the piperidine and pyridine rings allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the 2-(piperidin-2-yl)pyridine scaffold a highly attractive platform for drug discovery and development.
Safety and Handling
2-(Piperidin-2-yl)pyridine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on its potential hazards, handling, storage, and disposal. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when working with this compound.
Conclusion
2-(Piperidin-2-yl)pyridine hydrochloride is a compound of significant interest to the scientific community, offering a versatile and valuable scaffold for the design and synthesis of novel therapeutic agents. Its well-defined chemical structure, coupled with its ability to modulate key biological targets such as nicotinic acetylcholine receptors, has cemented its importance in medicinal chemistry. This technical guide has provided a comprehensive overview of its chemical properties, a general synthesis protocol, and its applications in drug development. Further research into the specific biological activities of its enantiomers and derivatives will undoubtedly continue to unlock its full therapeutic potential.
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